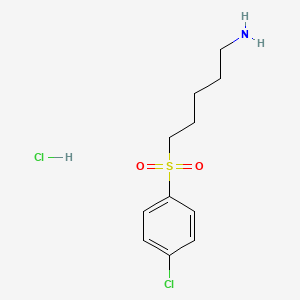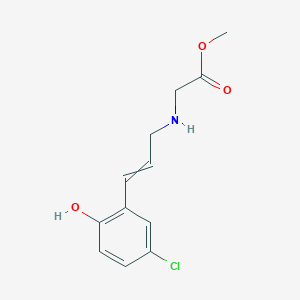
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine
Übersicht
Beschreibung
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, also known as 4-TPA, is a synthetic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a molecular weight of 268.3 g/mol and a melting point of 94-97 °C. 4-TPA has been used in a variety of scientific research applications due to its unique properties and potential for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research involved modifying the core pyrimidine moiety of these compounds, including analogs like 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. They found that modifications at the pyrimidine 6 position were particularly beneficial, resulting in compounds with potent in vitro anti-inflammatory and antinociceptive activities. This suggests the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Nilotinib
Yankun et al. (2011) conducted research on the synthesis of Nilotinib, a tyrosine kinase inhibitor, involving a compound structurally related to this compound. The study illustrates the significance of such pyrimidine derivatives in the development of targeted cancer therapies (Yu Yankun et al., 2011).
Coordination Compounds
Klein et al. (2014) investigated compounds like this compound for their ability to selectively coordinate with zinc(II) through their pyridine donors. This research is crucial for understanding the chemical behavior of such compounds in coordination chemistry, potentially leading to new materials and catalysts (Y. Klein et al., 2014).
Optical Properties in Pyrimidine Derivatives
A study by Hussain et al. (2020) on thiopyrimidine derivatives, related to this compound, focused on their electronic and optical properties. This research is essential for the development of materials with potential applications in medicine and nonlinear optics (A. Hussain et al., 2020).
Antimicrobial Activities
Chundawat et al. (2014) synthesized a series of fluorine-containing pyrimidin-2-ylamines, including compounds similar to this compound. Their research demonstrated the potential antimicrobial activities of these compounds, indicating their usefulness in developing new antibacterial and antifungal agents (T. Chundawat et al., 2014).
Eigenschaften
IUPAC Name |
4-[6-(2-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-11-4-2-3-5-13(11)15-7-6-12(10-19-15)14-8-9-18-16(17)20-14/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMUHGCUUGEFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)

![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)





![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
